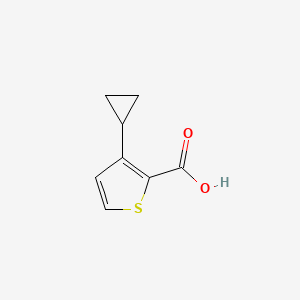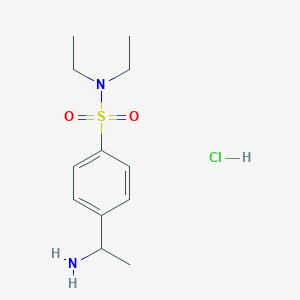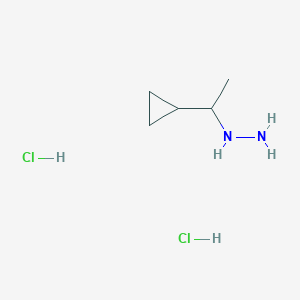
Azetidine-1-sulfonamide
Descripción general
Descripción
Azetidine-1-sulfonamide is a chemical compound with the CAS Number: 654073-32-2. It has a molecular weight of 136.17 and its IUPAC name is 1-azetidinesulfonamide . It is a solid substance and should be stored in a sealed, dry place, preferably in a freezer under -20°C .
Synthesis Analysis
Azetidines, which Azetidine-1-sulfonamide is a part of, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen significant advances, including methods such as ring contraction, cycloaddition reactions, C–H activation, and coupling with Grignard reagents .
Molecular Structure Analysis
Azetidines are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom . They are driven by a considerable ring strain, making them more stable than related aziridines .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Physical And Chemical Properties Analysis
It should be stored in a sealed, dry place, preferably in a freezer under -20°C .
Aplicaciones Científicas De Investigación
Beta(3) Adrenergic Receptor Agonists
Azetidine sulfonamides, including azetidine-1-sulfonamide, have been studied for their potential as beta(3) adrenergic receptor agonists. These compounds, particularly azetidine derivatives, have shown potent agonistic activity and selectivity against beta(1)- and beta(2)-adrenergic receptors (Sum et al., 2003).
Antithrombotic Effect and Bleeding in Drug Development
Azetidine sulfonamides have been evaluated in the development of antithrombotic drugs. In a study, the azetidine derivatives showed significant effects in a residual platelet count assay and were considered for human clinical trials as potential drug candidates (Bach et al., 2013).
Potential Chemokine Receptor CXCR2 Antagonist
N-(2-(2,3-Difluorobenzylthio)-6-((2R,3R)-3,4-dihydroxybutan-2-ylamino)pyrimidin-4-yl)azetidine-1-sulfonamide was investigated as a potential antagonist for chemokine receptor CXCR2, aimed at treating inflammatory diseases. An exploratory phase I IV microtracer study was conducted to understand its pharmacokinetic profile (Hickey et al., 2016).
Antioxidant Activity of Azo-Sulfa Compounds
Research on azo-sulfa compounds, which include sulfonamides, has indicated their potential as antioxidant agents. These compounds showed promising activities in antioxidant assays, suggesting their use in therapeutic applications (Muhammad-Ali et al., 2019).
Antimicrobial Activity
Sulfonamides, including azetidine-1-sulfonamide, have been studied for their antimicrobial properties. Novel, densely functionalized azetidines demonstrated potent antibacterial activity, especially against Gram-positive bacteria (Petrillo et al., 2021).
Protease Inhibitory Properties for Anticancer and Antiinflammatory Agents
Sulfonamide compounds, a class to which azetidine-1-sulfonamide belongs, have shown substantial protease inhibitory properties. These properties are leveraged in the development of anticancer and antiinflammatory drugs, demonstrating the therapeutic potential of these compounds (Supuran et al., 2003).
Mecanismo De Acción
Target of Action
Azetidine-1-sulfonamide, as a member of the azetidines family, is a four-membered heterocycle used in organic synthesis and medicinal chemistry Azetidines and their derivatives have been known to have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
Mode of Action
The mode of action of Azetidine-1-sulfonamide involves its interaction with its targets. The electron-withdrawing effect of the sulfonyl group further stabilizes the evolving azaanion at the growing chain end by delocalization, and propagation continues via sulfonamide anions . Different activating groups have also been investigated for the anionic polymerization of aziridines .
Biochemical Pathways
Azetidine-1-sulfonamide affects the biochemical pathways involved in the polymerization of ring-strained nitrogen-containing monomers . It provides an overview of the different routes to produce polyamines, from aziridine and azetidine, with various structures (i.e., branched vs. linear) and degrees of control .
Pharmacokinetics
It’s worth noting that the optimization of pharmacokinetics is important for the overall clinical success of a drug .
Result of Action
The result of the action of Azetidine-1-sulfonamide is the production of polymers with many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Safety and Hazards
Azetidine-1-sulfonamide is associated with certain hazards. It has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
azetidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c4-8(6,7)5-2-1-3-5/h1-3H2,(H2,4,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIUWSWFXIBBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664037 | |
| Record name | Azetidine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidine-1-sulfonamide | |
CAS RN |
654073-32-2 | |
| Record name | Azetidine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azetidinesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do azetidine-1-sulfonamide derivatives interact with CXCR2, and what are the downstream effects of this interaction?
A: Azetidine-1-sulfonamide derivatives, specifically exemplified by compounds like AZD5069, act as potent and selective antagonists of the CXCR2 receptor [, ]. This means they bind to the receptor, preventing the binding of its natural ligands, CXCL1 and CXCL8. By blocking CXCR2, these compounds inhibit neutrophil chemotaxis, a process where neutrophils are attracted to sites of inflammation. Additionally, they suppress the expression of adhesion molecules on neutrophils, further hindering their ability to migrate to inflammatory sites []. This mechanism makes these compounds promising candidates for treating inflammatory diseases.
Q2: What is known about the structure-activity relationship (SAR) of azetidine-1-sulfonamide derivatives in the context of CXCR2 antagonism?
A: While specific SAR details are not extensively discussed in the provided research, it's evident that modifications within the azetidine-1-sulfonamide scaffold influence its pharmacological properties. For instance, AZD5069 and AZD4721, both containing the core structure, exhibit varying plasma protein binding (PPB) levels (<1%) due to subtle structural differences. This difference in PPB, while seemingly minor, translates to significant changes in pharmacokinetic parameters like volume of distribution and clearance, ultimately impacting their half-lives in humans (4 hours vs. 17 hours respectively) []. This highlights how even slight alterations within this chemical class can lead to diverse pharmacological profiles, emphasizing the importance of meticulous SAR studies during drug development.
Q3: What are the key challenges and considerations in developing azetidine-1-sulfonamide derivatives into effective therapeutics for inflammatory diseases?
A: Despite the promising anti-inflammatory activity of azetidine-1-sulfonamide-based CXCR2 antagonists, several challenges need to be addressed during their development. One crucial aspect is understanding their long-term safety profile and potential for toxicity []. Furthermore, optimizing their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), is vital for achieving optimal efficacy and minimizing off-target effects []. Lastly, identifying reliable biomarkers to predict treatment response, monitor efficacy, and identify potential adverse effects early on remains a significant hurdle in translating these compounds into effective clinical therapies. Addressing these challenges through comprehensive preclinical and clinical studies is paramount for the successful development of azetidine-1-sulfonamide derivatives as safe and effective treatments for inflammatory diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)

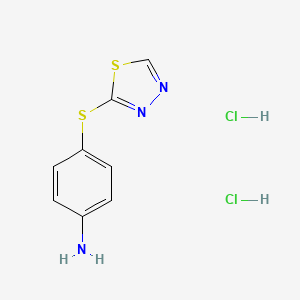
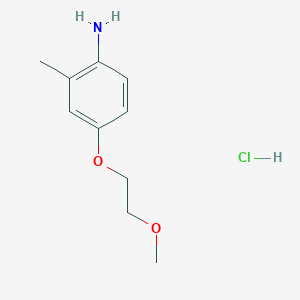

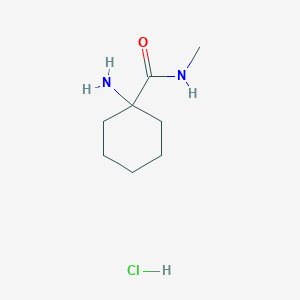
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)

![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)

